molecular formula C17H27N3O17P2 B1204755 Uridine-diphosphate-n-acetylgalactosamine CAS No. 7277-98-7

Uridine-diphosphate-n-acetylgalactosamine

Cat. No. B1204755
CAS RN: 7277-98-7
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-NESSUJCYSA-N
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Description

Uridine diphosphate N-acetylgalactosamine or UDP-GalNAc is a nucleotide sugar composed of uridine diphosphate (UDP) and N-acetyl galactosamine (GalNAc). It is used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates . UDP-GalNAc acts as a precursor in the biosynthesis of O-linked oligosaccharide .


Synthesis Analysis

UDP-GalNAc is synthesized from UTP and GlcNAc-1P, converting these into the sugar nucleotide . It also undergoes interconversion to its epimer uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which acts as a sugar donor initiating mucin-type O-linked glycosylation .


Molecular Structure Analysis

The molecular formula of UDP-GalNAc is C17H27N3O17P2 . A structure with UDP-GlcNAc, pyrophosphate, and Mg2+ provides the first Michaelis complex trapped for this class of enzyme .


Chemical Reactions Analysis

UDP-GlcNAc is extensively involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases (OGTs) to install the O-GlcNAc post-translational modification in a wide range of species . It also undergoes interconversion to its epimer uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc) .


Physical And Chemical Properties Analysis

The molar mass of UDP-GalNAc is 607.355 g·mol−1 . It is a pyrimidine nucleoside found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides .

Scientific Research Applications

Enzymatic Synthesis and Preparation

  • Enzymatic Conversion : UDP-GalNAc can be enzymatically synthesized from Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc) using microbial enzymes. This conversion involves the use of Bacillus subtilis cell-free extract as a source of UDP-GlcNAc 4-epimerase, achieving a conversion rate of about 35% (Yamamoto, Kawai, & Tochikura, 1981).

  • Chemoenzymatic Synthesis : Unnatural UDP-sugar donors, such as 4-Fluoro-N-Acetylhexosamine Uridine Diphosphate Donors, have been prepared through chemoenzymatic synthesis, utilizing enzymes like N-acetylglucosamine-1-phosphate uridylyltransferase for glycosaminoglycan synthesis (Schultz et al., 2017).

Biochemical Synthesis and Biological Applications

  • Protein-Hexosamine Linkage in Glycoproteins : The enzymatic transfer of N-acetyl-d-galactosamine from its UDP derivative to certain protein acceptors is crucial in the synthesis of glycoproteins, as observed in sheep submaxillary mucin (McGuire & Roseman, 1967).

  • Biosynthesis of Pseudomurein : UDP-GalNAc is considered a precursor in the biosynthesis of the glycan strand of pseudomurein in organisms like Methanobacterium thermoautotrophicum (König, Kandler, & Hammes, 1989).

  • Glycosyltransferase Activity : The use of UDP-GalNAc in studying the activity of glycosyltransferase enzymes, such as in the formation of acetylgalactosamine and its role in glycan formation in organisms like Bacillus megaterium (Nishikawa et al., 1987).

  • Glycosylation Studies : UDP-GalNAc is significant in O-linked N-acetylgalactosamine glycosylation studies, aiding in the understanding of protein modifications and their role in health and disease, as demonstrated through metabolic precision labeling (Debets et al., 2020).

Role in Biological Systems

  • Biofilm Formation : The role of GalE (UDP-galactose-4'-epimerase), which catalyzes the conversion of UDP-galactose to UDP-GalNAc, is crucial in biofilm formation by thermophilic bacteria, highlighting the importance of UDP-GalNAc in exopolysaccharide biosynthesis (Niou et al., 2009).

  • Cancer Research : UDP-GalNAc is used in the study of cancer, such as in the analysis of its role in the differentiation and aggressiveness of pancreatic adenocarcinoma (Yamamoto et al., 2003).

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYTUAZOPRMMI-NESSUJCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318824
Record name UDP-N-acetylgalactosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine-diphosphate-n-acetylgalactosamine

CAS RN

7277-98-7
Record name UDP-N-acetylgalactosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7277-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine diphosphate N-acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007277987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UDP-N-acetylgalactosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
296
Citations
K Yamamoto, H Kawai, T Tochikura - Applied and Environmental …, 1981 - Am Soc Microbiol
… for the large scale preparation of uridine diphosphateN-acetylgalactosamine (UDP-GalNAc) … Uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc) was first isolated from the liver (…
Number of citations: 11 journals.asm.org
M Tsuji, S Shimizu, Y Nakanishi, S Suzuki - Journal of Biological Chemistry, 1970 - ASBMB
A sulfotransferase system that catalyzed the sulfation of UDP-N-acetylgalactosamine in the presence of 3'-phosphoadenosine-5'-phosphosulfate was obtained in a particulate form from …
Number of citations: 21 www.jbc.org
K Yamamoto, Y Kondo, H Kumagai… - Agricultural and …, 1985 - Taylor & Francis
… Uridine diphosphate N-acetylgalactosamine (UDPGaINAc) is an amino sugar donor necessary for the biosynthesis of various complex carbohydrates, chondroitin sulfate and blood …
Number of citations: 8 www.tandfonline.com
Y Nakanishi, S Okuda, M Tsuji, S Suzuki - Biochimica et Biophysica Acta …, 1979 - Elsevier
… -sulfated derivative of uridine diphosphate N-acetylgalactosamine previously found in chicken … , 6-sulfated, and 4,6bissulfat~d derivatives of uridine diphosphate N-acetylgalactosamine. …
Number of citations: 7 www.sciencedirect.com
C Abeijon, CB Hirschberg - Fed. Proc., Fed. Am. Soc. Exp. Biol.;(United …, 1986 - osti.gov
N-acetylgalactosamine is the first sugar attached to the peptide backbone of many O-linked glycoproteins. A precursor in the biosynthesis of these macromolecules is UDP-GalNAc, …
Number of citations: 4 www.osti.gov
T Harada, S Shimizu, Y Nakanishi, S Suzuki - Journal of Biological …, 1967 - ASBMB
… from 3'-Phosphoadenosine 5'-Phosphosulfate to Uridine Diphosphate N-Acetylgalactosamine 4- … has shown that one of the acceptors is uridine diphosphate N-acetylgalactosamine …
Number of citations: 26 www.jbc.org
JE Silbert, S DeLuca - Biochemical and Biophysical Research …, 1968 - Elsevier
… are incorporated into a glycosaminoglycan (mucopolysaccharide) when labeled uridine diphosphate glucuronic acid and uridine diphosphate N-acetylgalactosamine are incubated with …
Number of citations: 8 www.sciencedirect.com
FA Cumar, RO Brady, EH Kolodny… - Proceedings of the …, 1970 - National Acad Sciences
… The block involves the enzyme catalyzing the transfer of N-acetylgalactosamine from uridine diphosphate N-acetylgalactosamine to hematosides (N-glycolylneuraminyl or N-…
Number of citations: 194 www.pnas.org
P Both, AP Green, CJ Gray, R Šardzík, J Voglmeir… - Nature …, 2014 - nature.com
… unexpected promiscuity, with human glycosyltransferase pp-α-GanT2 able to utilize both uridine diphosphate N-acetylglucosamine and uridine diphosphate N-acetylgalactosamine, …
Number of citations: 190 www.nature.com
B AS, ASVE VECTOR, CHAS AN
Number of citations: 2

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